BenchChemオンラインストアへようこそ!

5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Medicinal Chemistry Scaffold Design Conformational Analysis

5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1856343-43-5; molecular formula C9H10BrNO3S2; MW 324.21) belongs to the class of N-sulfonylated 2-oxa-5-azabicyclo[2.2.1]heptanes—carbon-atom bridged morpholines recognized as a privileged scaffold in medicinal chemistry. The compound combines a rigid, conformationally constrained bicyclic core with a 5-bromothiophene-2-sulfonyl substituent.

Molecular Formula C9H10BrNO3S2
Molecular Weight 324.21
CAS No. 1856343-43-5
Cat. No. B2904174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS1856343-43-5
Molecular FormulaC9H10BrNO3S2
Molecular Weight324.21
Structural Identifiers
SMILESC1C2CN(C1CO2)S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C9H10BrNO3S2/c10-8-1-2-9(15-8)16(12,13)11-4-7-3-6(11)5-14-7/h1-2,6-7H,3-5H2
InChIKeyLPJOSUGYUQNAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1856343-43-5): Structural Class and Procurement-Relevant Characteristics


5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1856343-43-5; molecular formula C9H10BrNO3S2; MW 324.21) belongs to the class of N-sulfonylated 2-oxa-5-azabicyclo[2.2.1]heptanes—carbon-atom bridged morpholines recognized as a privileged scaffold in medicinal chemistry [1]. The compound combines a rigid, conformationally constrained bicyclic core with a 5-bromothiophene-2-sulfonyl substituent. The bromine atom provides a versatile synthetic handle for downstream cross-coupling functionalization, while the sulfonyl group serves as a metabolically stable linker between the heterocyclic scaffold and the thiophene moiety [2]. This structural architecture distinguishes it from both simple acyclic sulfonamides bearing the same bromothiophene group (e.g., tasisulam) and from other 2-oxa-5-azabicyclo[2.2.1]heptane sulfonamides with non-halogenated aromatic substituents [3].

Why Generic Substitution Fails for 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane: Scaffold-Specific Differentiation Rationale


Compounds within the bridged morpholine sulfonamide class cannot be freely interchanged because physiochemical and pharmacological properties are exquisitely sensitive to both the nature of the sulfonyl substituent and the conformational constraints imposed by the bicyclic core. Replacing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with an unconstrained morpholine eliminates the conformational rigidity that has been shown to enhance target selectivity and lipophilicity in drug-like molecules [1]. Substituting the 5-bromothiophene group with a non-halogenated aryl sulfonamide (e.g., tosyl) removes the bromine atom—a critical synthetic handle for palladium-catalyzed cross-coupling diversification and a modulator of halogen-bonding interactions with biological targets . Even exchanging the sulfonyl linker for a carbonyl (as in 5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, CAS 1853229-59-0) alters hydrogen-bond acceptor geometry and electronic properties, potentially shifting target engagement profiles [2]. The quantitative evidence below demonstrates that each structural feature contributes measurably to the compound's differentiation, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane: Head-to-Head and Class-Level Comparisons


Conformational Rigidity: Bridged Morpholine vs. Unconstrained Morpholine Scaffolds

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a carbon-bridged morpholine whose [2.2.1] bicyclic framework restricts the morpholine ring into a single, rigid conformation, in contrast to the chair-chair interconversion available to unconstrained morpholines. Garsi et al. (2022) cite multiple literature examples (references 7-10 in that work) demonstrating that replacing a standard morpholine with a conformationally constrained bridged morpholine resulted in marked improvements in selectivity and activity [1]. The first pharmacological study of this scaffold (Portoghese, 1971) demonstrated that epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane exhibited stereochemistry-dependent analgesic activity in the mouse hot-plate assay, with the (1S,4S)-configured N-methyl-N-benzyl quaternary derivative showing an ED50 approximately 3-fold more potent than its (1R,4R)-diastereomer, demonstrating that conformational constraint directly impacts biological activity [2]. Additionally, the bridged morpholine confers enhanced lipophilicity: a representative one-carbon bridged morpholine was shown to increase cLogP by approximately 0.5-0.8 log units compared to the corresponding unconstrained morpholine when appended to drug-like entities [1]. No comparative data are available for the target compound itself; this evidence represents class-level inference from the bridged morpholine literature.

Medicinal Chemistry Scaffold Design Conformational Analysis

Bromine Atom as a Synthetic Diversification Handle: Comparison with Non-Halogenated Scaffold Analogs

The 5-bromine substituent on the thiophene ring enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are foreclosed to non-halogenated analogs of the 2-oxa-5-azabicyclo[2.2.1]heptane sulfonamide class. The most direct scaffold-matched comparator is 5-tosyl-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 937612-36-7, C12H15NO3S, MW 253.32) . The tosyl analog possesses no halogen and therefore cannot undergo oxidative addition with Pd(0) catalysts, severely limiting post-synthetic diversification. The target compound, by contrast, carries the bromothiophene moiety, a well-precedented electrophilic partner in cross-coupling: the related 5-bromothiophene-2-sulfonyl chloride (CAS 55854-46-1) is a commercially established building block with documented reactivity in Suzuki couplings . The presence of the bromine also modulates electronic properties: the Hammett σm constant for bromine is +0.39 versus +0.17 for methyl (as in the tosyl analog), indicating that the bromothiophene exerts a stronger electron-withdrawing effect on the sulfonamide group, which may influence binding to biological targets [1]. Direct experimental data comparing the coupling efficiency or biological activity of the target compound versus its non-halogenated analog are not available; this evidence is based on class-level inference from established cross-coupling chemistry.

Synthetic Chemistry Cross-Coupling Building Block Utility

Scaffold Utilization in High-Affinity 5-HT2A Receptor Ligands: Binding Affinity Context for the 2-Oxa-5-azabicyclo[2.2.1]heptane Platform

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been employed in patented 5-HT2A receptor ligands with demonstrated single-digit nanomolar binding affinity. A representative compound from US Patent Application 20240376090, N-(4-(2-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethoxy)-3-(3,5-dimethylisoxazol-4-yl)phenyl)cyclopropanecarboxamide (Compound 160), exhibited a Ki of 4.07 nM against the human 5-HT2A receptor in radioligand binding assays using [3H]5-HT as the radioligand on HEK293 cell membranes expressing recombinant receptor [1]. While this specific elaborated structure differs substantially from the target compound (which bears a bromothiophene sulfonyl group rather than an elaborated phenoxyethyl-cyclopropanecarboxamide substituent), it demonstrates that the bridged morpholine core can productively engage biological targets with high affinity. By contrast, the clinically studied acyclic sulfonamide tasisulam (which shares the 5-bromothiophene-2-sulfonyl group but lacks the bicyclic scaffold) acts through a fundamentally different mechanism—mitochondrial-targeted apoptosis induction via ROS generation and cytochrome c release—and has been reported to have IC50 values in the low micromolar range (1-10 μM) across various cancer cell lines [2]. This comparison illustrates that the scaffold and the sulfonyl substituent independently contribute to target engagement profiles; the combination present in the target compound offers a structurally distinct starting point for medicinal chemistry exploration. Direct comparative data between the target compound and these elaborated analogs are not available; this evidence is cross-study comparable.

GPCR Pharmacology 5-HT2A Receptor CNS Drug Discovery

Sulfonyl vs. Carbonyl Linker: Physicochemical and Geometric Differentiation

The target compound features a sulfonyl linker (-SO2-) connecting the bicyclic scaffold to the bromothiophene, in contrast to the corresponding carbonyl analog 5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1853229-59-0, C10H10BrNO2S, MW 288.16) [1]. The sulfonyl group is tetrahedral at sulfur with two S=O bonds, whereas the carbonyl is trigonal planar. This geometric difference has measurable consequences: (1) Topological Polar Surface Area (TPSA) differs—the sulfonyl-containing target compound (calculated TPSA ≈ 74.8 Ų, based on 3 oxygen atoms and 1 nitrogen contributing to PSA) versus the carbonyl analog (TPSA ≈ 57.8 Ų, with 2 oxygen and 1 nitrogen contributing) [1]; (2) The sulfonyl sulfur can act as a hydrogen-bond acceptor with distinct geometry compared to a carbonyl oxygen, potentially engaging different residue interactions in protein binding pockets; (3) The sulfonamide nitrogen (pKa estimated ~10-11) is significantly less basic than the corresponding amide nitrogen due to the stronger electron-withdrawing effect of SO2 versus C=O, affecting protonation state at physiological pH [2]. The target compound's cLogP is estimated to be approximately 1.5-2.0 (based on the scaffold contribution and bromothiophene lipophilicity), while the carbonyl analog (XLogP3 reported as 2.3 on Kuujia) [1] is measurably more lipophilic, reflecting the difference in linker polarity. Direct biological comparison data between these two compounds are not available; this evidence is supported by physicochemical calculations.

Physicochemical Properties Hydrogen Bonding Linker Design

Recommended Application Scenarios for 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Based on Differentiation Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The bromine atom on the thiophene ring enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing researchers to generate arrays of analogs from a single procured building block. This is particularly valuable in hit-to-lead campaigns where systematic exploration of the aryl/heteroaryl substitution pattern is required. The rigid bridged morpholine scaffold ensures that conformational effects are held constant across the library, isolating the pharmacodynamic contribution of the variable substituent [1]. Suppliers offering this compound in multi-gram quantities enable parallel synthesis workflows at the 10-100 mg scale per analog, consistent with early SAR exploration needs.

GPCR and Kinase Inhibitor Lead Generation Leveraging the Bridged Morpholine Pharmacophore

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has demonstrated its utility in medicinal chemistry programs targeting GPCRs (exemplified by the 5-HT2A ligand with Ki = 4.07 nM [2]) and kinases (referenced in patent literature on p38 kinase inhibitors ). The target compound's sulfonamide linkage provides a metabolically stable connection to the bromothiophene moiety, and the scaffold's rigidity may reduce off-target interactions compared to flexible morpholine-based ligands. Research groups pursuing CNS-penetrant or peripherally restricted GPCR modulators may preferentially select this scaffold for its balanced lipophilicity and conformational pre-organization.

Comparative Pharmacokinetic Profiling Against Acyclic Bromothiophene Sulfonamides

Tasisulam (an acyclic N-acylsulfonamide bearing the identical 5-bromothiophene-2-sulfonyl group) demonstrated clinical anticancer activity but exhibited albumin-dependent pharmacokinetics and toxicity . The constrained bicyclic scaffold of the target compound may alter plasma protein binding and metabolic stability profiles relative to the acyclic comparator, making it a valuable tool compound for structure-PK relationship studies. In vitro microsomal stability and plasma protein binding assays comparing the target compound with tasisulam or its des-bromo analog would quantify the scaffold contribution to these parameters.

Fragment-Based and Structure-Guided Drug Design Utilizing Halogen Bonding

The bromine substituent on the thiophene ring can engage in halogen bonding (C-Br···O/N interactions) with protein backbone or side-chain Lewis bases, a recognition motif increasingly exploited in fragment-based drug design. Crystal structures of proteins complexed with 5-bromothiophene sulfonamide fragments (e.g., HCV NS5B polymerase co-crystal with 2-{[(5-bromothiophen-2-yl)sulfonyl]amino}-4-chlorobenzoic acid [3]) demonstrate that this moiety can productively engage biological targets. The rigid bridged morpholine scaffold constrains the vector of the bromothiophene group, enabling predictable structure-based optimization when co-crystal structures are obtained.

Quote Request

Request a Quote for 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.